

# Comparative NMR Analysis of Pent-1-yn-3-amine and Structural Analogs

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Pent-1-yn-3-amine**

Cat. No.: **B3370914**

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This guide provides a comparative analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of **Pent-1-yn-3-amine**. Due to the limited availability of experimental spectra for **Pent-1-yn-3-amine**, this guide utilizes predicted NMR data and compares it with experimental data from its structural analogs, Pent-1-yn-3-ol and 3-Aminopentane. This comparison offers valuable insights into the influence of the amine and alkyne functional groups on chemical shifts, providing a useful reference for researchers, scientists, and professionals in drug development.

## Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Data for Pent-1-yn-3-amine

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **Pent-1-yn-3-amine**. These values were obtained using commercially available NMR prediction software.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **Pent-1-yn-3-amine**

Protons	Chemical Shift (ppm)	Multiplicity	Integration
H1	~2.1	s	1H
H3	~3.5	t	1H
H4	~1.6	m	2H
H5	~0.9	t	3H
NH <sub>2</sub>	~1.5	br s	2H

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **Pent-1-yn-3-amine**

Carbon	Chemical Shift (ppm)
C1	~72
C2	~88
C3	~45
C4	~30
C5	~11

## Comparative Experimental NMR Data

To provide context for the predicted data, the following tables present experimental <sup>1</sup>H and <sup>13</sup>C NMR data for two structural analogs: Pent-1-yn-3-ol and 3-Aminopentane.

Table 3: Comparative <sup>1</sup>H NMR Data (Chemical Shifts in ppm)

Position	Pent-1-yn-3-amine (Predicted)	Pent-1-yn-3-ol (Experimental)	3-Aminopentane (Experimental)
H1	~2.1 (s)	2.41 (d)	-
H3	~3.5 (t)	4.25 (t)	~2.6 (quintet)
H4	~1.6 (m)	1.73 (m)	~1.4 (m)
H5	~0.9 (t)	1.01 (t)	~0.9 (t)
NH <sub>2</sub> /OH	~1.5 (br s)	2.95 (br s)	~1.1 (br s)

Table 4: Comparative <sup>13</sup>C NMR Data (Chemical Shifts in ppm)

Position	Pent-1-yn-3-amine (Predicted)	Pent-1-yn-3-ol (Experimental)	3-Aminopentane (Experimental)
C1	~72	70.8	-
C2	~88	87.9	-
C3	~45	62.1	51.3
C4	~30	32.5	29.8
C5	~11	10.1	10.5

## Experimental Protocols

The following is a generalized protocol for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra.

### Instrumentation:

- NMR Spectrometer: Bruker Avance III HD or similar, operating at a proton frequency of 400 MHz.
- Probe: 5 mm broadband observe (BBO) probe.

### Sample Preparation:

- Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.

 **$^1\text{H}$  NMR Acquisition:**

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Temperature: 298 K.
- Spectral Width: 16 ppm.
- Number of Scans: 16.
- Relaxation Delay: 1.0 s.
- Referencing: The residual solvent peak of  $\text{CDCl}_3$  ( $\delta = 7.26$  ppm) or  $\text{DMSO-d}_6$  ( $\delta = 2.50$  ppm) is used as an internal reference.

 **$^{13}\text{C}$  NMR Acquisition:**

- Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Temperature: 298 K.
- Spectral Width: 240 ppm.
- Number of Scans: 1024 or more, depending on the sample concentration.
- Relaxation Delay: 2.0 s.
- Referencing: The solvent peak of  $\text{CDCl}_3$  ( $\delta = 77.16$  ppm) or  $\text{DMSO-d}_6$  ( $\delta = 39.52$  ppm) is used as an internal reference.

## Visualization of Pent-1-yn-3-amine Structure and NMR Assignments

The following diagram illustrates the chemical structure of **Pent-1-yn-3-amine** with atoms numbered for correlation with the NMR data provided.

Caption: Structure of **Pent-1-yn-3-amine** with atom numbering for NMR assignments.

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#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)